Sodium lactobionate

Description

Historical Context of Research on Lactobionate (B10762962) and its Salts

The scientific exploration of lactobionic acid and its salts dates back to the late 19th and early 20th centuries. Early research focused on the fundamental chemical synthesis and characterization of these compounds. One of the pioneering methods for producing lactobionate salts was the electrolytic oxidation of lactose (B1674315). For instance, early 20th-century patents describe processes for producing calcium lactobionate through the electrochemical oxidation of lactose in the presence of a bromine catalyst and calcium carbonate, utilizing graphite (B72142) electrodes. caldic.com This method was later refined to achieve high yields of lactobionic acid. caldic.com

The mid-20th century saw further advancements in the production of lactobionate salts, with patented methods for large-scale synthesis via electrolytic oxidation, achieving yields of approximately 98%. caldic.com These foundational studies laid the groundwork for future research into the properties and applications of lactobionate salts, including sodium lactobionate. The transition from purely chemical synthesis to biotechnological production methods marked a significant evolution in the field. In 1947, the ability of Pseudomonas species to oxidize lactose to lactobionic acid was first reported, opening the door to biocatalytic approaches. caldic.com

Interdisciplinary Significance in Chemical and Biochemical Sciences

The significance of this compound in academic research is distinctly interdisciplinary, spanning the fields of chemistry, biochemistry, pharmaceutical sciences, and biotechnology. In chemistry, it serves as a valuable intermediate in the synthesis of other compounds. nbinno.com Its molecular structure, featuring multiple hydroxyl groups and a carboxylate function, makes it an interesting subject for studies on chemical stability and reactivity.

In the realm of biochemical and pharmaceutical sciences, this compound is widely investigated for its potential applications. It is recognized for its role as a stabilizer and excipient in various pharmaceutical formulations, including parenteral drug products. nih.govacademicpublishers.org Research has explored its utility as a cryoprotectant for the preservation of biopharmaceuticals and tissues. academicpublishers.org Furthermore, its properties have led to its investigation in drug delivery systems, where it can be used to enhance the targeted delivery of therapeutic agents. The compound's ability to be produced through enzymatic and microbial processes also places it at the intersection of biotechnology and chemical engineering, with ongoing research focused on optimizing these "green" synthesis routes. caldic.comnih.gov

Detailed Research Findings

Academic research has delved into the specific properties and synthesis of this compound, providing a wealth of detailed findings.

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound have been extensively studied to understand its behavior in various applications. It is typically a white to off-white or pale yellow crystalline solid. nbinno.comkingofchemicals.com Key physicochemical properties are summarized in the table below.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| CAS Number | 27297-39-8 |

| Molecular Formula | C₁₂H₂₃NaO₁₂ |

| Molecular Weight | 382.29 g/mol |

| Melting Point | 160-170°C |

| Solubility | Freely soluble in water |

| Stability | Stable under normal conditions |

This table is interactive. You can sort and filter the data.

Synthesis of this compound in Research Settings

The synthesis of this compound is a significant area of academic inquiry, with research focusing on various methods to achieve high yields and purity. The primary methods investigated include enzymatic synthesis, catalytic oxidation, and electrochemical synthesis.

Enzymatic Synthesis: This "green" method often utilizes microorganisms or isolated enzymes to convert lactose into lactobionic acid, which is then neutralized to form this compound. A notable example involves the use of the bacterium Zymomonas mobilis, which possesses the enzyme system glucose-fructose oxidoreductase (GFOR)/gluconolactonase (GL). biointerfaceresearch.com In this process, the pH of the reaction medium is controlled by the addition of sodium hydroxide (B78521), directly yielding this compound. biointerfaceresearch.com Research has demonstrated that this bioconversion can achieve high purity of the final product. researchgate.net

Catalytic Oxidation: Heterogeneous catalytic oxidation represents another prominent route for this compound synthesis. This method typically involves the oxidation of lactose in an alkaline medium using a metal catalyst. Gold catalysts supported on various materials, such as mesoporous silica (B1680970), have shown high activity and selectivity. collectionscanada.gc.caresearchgate.net Research has demonstrated that under optimized conditions (e.g., a pH of 9.0 and a temperature of 65°C), 100% lactose conversion and 100% selectivity towards lactobionic acid can be achieved. collectionscanada.gc.caresearchgate.net The reaction is carried out in the presence of a sodium base to maintain the alkaline pH, resulting in the formation of this compound.

Electrochemical Synthesis: As one of the earlier methods developed, electrochemical oxidation continues to be a subject of research. This process involves the oxidation of lactose at an electrode in an electrolytic cell. Studies have shown that high yields of lactobionate can be obtained using noble metal electrodes in an alkaline medium. ndpublisher.in The use of an alkaline substance is necessary to maintain a pH above approximately 5.2, which facilitates the reaction and leads to the formation of the corresponding lactobionate salt. google.com

A comparative overview of these synthesis methods is presented in the following interactive table.

| Synthesis Method | Catalyst/Enzyme | Key Conditions | Reported Yield/Conversion |

| Enzymatic | Zymomonas mobilis (GFOR/GL enzymes) | pH control with NaOH | High purity product |

| Catalytic Oxidation | Gold nanoparticles on mesoporous silica | pH 8-9, 40-90°C, O₂ or air | Up to 100% conversion and selectivity |

| Electrochemical | Graphite or noble metal electrodes, Bromine/Iodine catalyst | pH > 5.2 | ~98% yield |

This table is interactive. You can sort and filter the data.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are used to confirm the molecular structure of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. scielo.br

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands for the hydroxyl (-OH) and carboxylate (-COO⁻) groups. mubychem.com

Interdisciplinary Applications in Academic Research

The unique properties of this compound have led to its investigation in a variety of interdisciplinary research applications.

Use as an Excipient in Protein Formulations

A significant area of research focuses on the use of this compound as a stabilizing excipient in protein-based therapeutics. nih.gov Protein drugs are often susceptible to degradation, and excipients are crucial for maintaining their stability and efficacy. pharmtech.com this compound is investigated for its ability to protect proteins during manufacturing, storage, and administration. nih.govacademicpublishers.org Its stabilizing effect is attributed to its interactions with the protein and the surrounding water molecules. nih.gov

Role in Drug Delivery Systems

In the field of drug delivery, this compound is explored for its potential to create targeted delivery systems. The galactose moiety in the lactobionate structure can be recognized by specific receptors on certain cell types, such as hepatocytes in the liver. This targeting ability is being researched to develop systems that can deliver drugs more effectively to their intended site of action, potentially increasing therapeutic efficacy and reducing side effects.

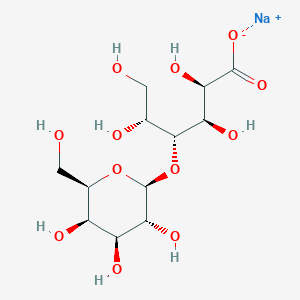

Structure

2D Structure

Properties

CAS No. |

27297-39-8 |

|---|---|

Molecular Formula |

C12H23NaO13 |

Molecular Weight |

398.29 g/mol |

IUPAC Name |

sodium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate |

InChI |

InChI=1S/C12H22O12.Na.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;/h3-10,12-20H,1-2H2,(H,21,22);;1H2/q;+1;/p-1 |

InChI Key |

SYHQNAQDMATZMZ-UHFFFAOYSA-M |

SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.[Na+] |

solubility |

not available |

Origin of Product |

United States |

Methodologies for Synthesis and Bioproduction of Sodium Lactobionate

Enzymatic Bioconversion Routes

Biocatalytic production of lactobionic acid involves the oxidation of lactose (B1674315) using specific enzymes or whole-cell microorganisms as biocatalysts. caldic.comndpublisher.in The general mechanism entails the formation of lactobiono-δ-lactone as an intermediate, which is then hydrolyzed to lactobionic acid. caldic.comndpublisher.in This process is typically conducted under mild temperature conditions (25–50°C), and the pH is maintained through the addition of a base, such as sodium hydroxide (B78521), to yield the corresponding lactobionate (B10762962) salt. caldic.com

Various microorganisms have been identified for their ability to produce lactobionic acid from lactose. Notable examples include species of Pseudomonas, such as Pseudomonas taetrolens, Acetobacter orientalis, and Zymomonas mobilis. nih.govnih.govresearchgate.net

Zymomonas mobilis, a Gram-negative bacterium, is particularly noteworthy for its production of high-purity lactobionic acid. This bacterium utilizes a periplasmic enzyme complex to catalyze the biotransformation of lactose and fructose (B13574) into lactobionic acid and sorbitol, respectively. nih.gov Studies have demonstrated that lactobionic acid produced by Zymomonas mobilis can achieve 100% purity, making it suitable for pharmaceutical applications. Research has also explored the use of genetically engineered Escherichia coli expressing the glucose-fructose oxidoreductase (GFOR) gene from Z. mobilis for enhanced lactobionic acid production from whey-derived lactose. nih.gov This recombinant approach has shown significantly improved enzyme yields and a 2.6-times higher production of lactobionic acid compared to the native Z. mobilis strain. nih.gov

Other microbial systems have also been investigated. For instance, Acetobacter orientalis isolated from "Caspian Sea yogurt" has been shown to effectively oxidize lactose to lactobionic acid with yields between 97.2 to 99.7 mol %. nih.gov Similarly, Pseudomonas taetrolens has been successfully used for the bioconversion of lactose from whey into lactobionic acid. researchgate.netresearchgate.net

The key enzymatic players in the microbial production of lactobionic acid by Zymomonas mobilis are the periplasmic enzymes glucose-fructose oxidoreductase (GFOR) and glucono-δ-lactonase (GL). nih.gov The GFOR/GL complex is capable of oxidizing not only glucose but also other aldose sugars, including lactose, to their corresponding organic acids. nih.gov In this process, lactose is oxidized to lactobiono-δ-lactone, which is subsequently hydrolyzed to lactobionic acid. caldic.comndpublisher.in

The use of purified enzyme systems or cell extracts offers advantages such as more straightforward control over reaction conditions and a reduction in side reactions, which can simplify downstream processing. nih.gov However, using whole-cell biocatalysts can be more cost-effective as it eliminates the need for enzyme purification and can offer higher enzyme stability. nih.gov

Optimizing bioprocessing conditions is crucial for maximizing the yield and efficiency of lactobionic acid production. Key parameters that influence the process include pH, temperature, aeration, substrate concentration, and the physiological state of the microbial culture. nih.gov

For instance, in the production of lactobionic acid using immobilized Zymomonas mobilis cells, the optimal pH range was found to be between 6.4 and 6.8, with the best performance observed at temperatures from 39 to 43°C. nih.gov Under these conditions, the immobilized biocatalyst could be reused for 23 batches without significant loss of enzymatic activity. nih.gov Similarly, for Pseudomonas taetrolens, maintaining the pH at 6.5 during fermentation in a bioreactor was found to be optimal for converting lactose from sweet whey. joaat.com

Response surface methodology has been employed to optimize the fermentation medium for Rsoultella terrigena Y20, leading to a lactobionic acid yield of 102.614 g/L, a 9.35% increase compared to the non-optimized medium. spgykj.com The optimized conditions included specific concentrations of lactose, peptone, and various mineral salts. spgykj.com Furthermore, studies with Acetobacter orientalis have demonstrated that resting cells can effectively oxidize 2-10% lactose with high molar yields. nih.gov

| Microorganism | Key Optimization Parameter | Optimal Condition | Result | Reference |

|---|---|---|---|---|

| Zymomonas mobilis (immobilized) | pH | 6.4 - 6.8 | Greatest catalyst performance | nih.gov |

| Zymomonas mobilis (immobilized) | Temperature | 39 - 43°C | Greatest catalyst performance | nih.gov |

| Pseudomonas taetrolens | pH | 6.5 | Higher yield of lactobionic acid | joaat.com |

| Rsoultella terrigena Y20 | Medium Composition | Lactose 110.28g/L, Peptone 19.00g/L, etc. | Yield of 102.614 g/L | spgykj.com |

| Acetobacter orientalis | Lactose Concentration | 2-10% | 97.2 to 99.7 mol % yield | nih.gov |

Heterogeneous Catalytic Oxidation

Heterogeneous catalytic oxidation presents an alternative to enzymatic methods for the production of lactobionic acid. This process typically involves the use of supported noble metal catalysts in an aqueous alkaline medium with air or oxygen as the oxidizing agent. ndpublisher.in The reaction is generally carried out at atmospheric pressure and temperatures ranging from 50-70°C, with the pH maintained between 8.0 and 9.0. ndpublisher.in

Palladium-based catalysts have been extensively studied for the selective oxidation of lactose. The addition of bismuth as a promoter to palladium catalysts supported on carbon (Pd-Bi/C) has been shown to significantly enhance both the activity and selectivity of the reaction. nih.govtue.nl In situ promotion of a commercial Pd/C catalyst with bismuth resulted in 100% selectivity to sodium lactobionate at lactose conversions up to 95%. nih.govtue.nl This high selectivity was achieved in a pH range of 7-10 and at temperatures up to 333 K. nih.govtue.nl A maximum initial reaction rate was observed at a molar Bi to Pd ratio of 0.50-0.67. nih.gov However, a major drawback of palladium-based catalysts is their potential for deactivation through over-oxidation and leaching of the metal. collectionscanada.gc.ca

| Catalyst | Conversion Yield (%) | Selectivity for LBA (%) | Reaction Time (min) | Reference |

|---|---|---|---|---|

| Pd/C | 29 - 97 | 46 - 95.8 | 67 - 200 | caldic.com |

| Bi-Pd/C | up to 95 | 100 | ~60 | nih.govtue.nl |

Supported gold catalysts have emerged as a highly effective alternative for the oxidation of lactose to lactobionic acid, often outperforming palladium-based systems in terms of stability. collectionscanada.gc.ca Mesoporous silica (B1680970) materials, such as SBA-15, are excellent supports due to their high surface area and ordered pore structure, which allows for high dispersion of gold nanoparticles and facilitates reactant access to the active sites. mdpi.com

Research has demonstrated that gold catalysts supported on mesoporous silica can achieve 100% lactose conversion with 100% selectivity towards lactobionic acid. caldic.commdpi.com For example, a 0.7% Au/SBA-15-CeO2 catalyst achieved complete conversion and selectivity in just 100 minutes at 65°C and a pH of 9.0. mdpi.com The synthesis method of the catalyst, including the use of functionalizing agents and the choice of gold precursor, plays a crucial role in determining the size and dispersion of the gold nanoparticles and, consequently, the catalytic activity. mdpi.com

Influence of pH and Catalyst/Lactose Ratio on Conversion

The efficiency of converting lactose to lactobionate is significantly influenced by the reaction's pH and the ratio of catalyst to lactose. Research indicates that maintaining an alkaline environment is crucial for selective production. Optimal conversion rates are typically achieved within a pH range of 8.0 to 9.0. caldic.com Operating at a pH above 10 can lead to the alkaline degradation of lactose, resulting in a decrease in selectivity and the appearance of a yellow-brown color. bac-lac.gc.ca Conversely, low pH values can promote the deactivation of the catalyst due to the strong adsorption of reaction products onto the catalyst's active sites. caldic.com

The catalyst-to-lactose ratio is another critical parameter. Studies have demonstrated that a specific ratio can maximize the conversion efficiency. For instance, using gold catalysts supported on mesoporous silica, a catalyst/lactose ratio of 0.2 was found to be optimal, leading to complete lactose conversion into lactobionic acid. collectionscanada.gc.caresearchgate.net The interplay between pH and the catalyst/lactose ratio is essential for achieving high yields and selectivity in the synthesis of this compound.

Table 1: Influence of pH and Catalyst/Lactose Ratio on Lactose Conversion

| Parameter | Optimal Range/Value | Effect Outside Optimal Range | Reference |

|---|---|---|---|

| pH | 8.0 - 9.0 | Higher pH (>10) leads to lactose degradation; lower pH deactivates the catalyst. | caldic.combac-lac.gc.ca |

| Catalyst/Lactose Ratio | 0.2 | Suboptimal ratios can lead to incomplete conversion. | collectionscanada.gc.caresearchgate.net |

Electrochemical Synthesis Approaches

Electrochemical oxidation represents one of the established methods for preparing lactobionate salts from lactose. caldic.comgoogle.com This process typically involves the electrolytic oxidation of an aqueous lactose solution in the presence of a catalyst, such as bromine or iodine, and an alkaline solution to maintain a pH above 5.2. caldic.com Graphite (B72142) electrodes are commonly used in this process. caldic.com While early patents demonstrated high yields of approximately 98% for this method, research in this specific area has been less frequent in recent years. caldic.com The electrochemical approach offers a direct conversion pathway, but it is associated with drawbacks such as low yield, the formation of by-products, high energy consumption, and significant pollution. google.com

Purification and Recovery Methodologies for this compound

Following the synthesis of this compound, various downstream processing techniques are employed to purify and recover the final product. The choice of methodology can depend on the initial synthesis route and the desired purity of the this compound.

Ethanol (B145695) precipitation is an effective method for the purification and recovery of lactobionic acid and its salts. mdpi.comnih.govresearchgate.net In this technique, ethanol is added to the aqueous solution containing this compound, causing the compound to precipitate out of the solution. wikipedia.orgbitesizebio.com The precipitated product can then be collected, often through centrifugation. barricklab.orgmrcholland.com This method has been shown to yield a high concentration of the desired product. For instance, precipitation with 96% (v/v) ethanol has resulted in a white powder with a lactobionic acid concentration of 95 ± 2%. researchgate.netmdpi.comnih.gov The process can be further enhanced by preceding it with steps like centrifugation, microfiltration, and treatment with activated carbon to remove impurities. mdpi.com

Chromatography methods are utilized to achieve very high purity levels of this compound, often greater than or equal to 99%. researchgate.netresearchgate.net These techniques work by separating the components of a solution based on their different affinities for a stationary phase. In the context of this compound purification, chromatography can effectively fractionate carbohydrate solutions, isolating the target compound from residual reactants and by-products. researchgate.netresearchgate.net While specific details on the chromatographic separation of this compound are specialized, the general principle involves passing the solution through a column packed with a resin that selectively retains or slows the passage of certain molecules, allowing for their separation and collection. mdpi.com

Ion exchange technology is a crucial step for converting this compound to lactobionic acid by removing the sodium cations. caldic.comtandfonline.com This process typically involves passing the this compound solution through a column containing a strong acidic cation exchange resin. researchgate.nettandfonline.com The resin, which is loaded with hydrogen ions (H+), exchanges these ions for the sodium ions (Na+) in the solution. envirogengroup.commiontec.de This results in a solution of lactobionic acid and a resin saturated with sodium ions. The resin can then be regenerated for reuse. applexion.com Studies using resins like AmberliteTM FPC23 H have demonstrated efficient removal of sodium, with concentrations in the final lactobionic acid solution being reduced to below 5 mg/L. researchgate.nettandfonline.com

Table 2: Performance of AmberliteTM FPC23 H Resin in Sodium Removal

| Temperature (°C) | Time for Complete Sodium Removal (approx.) | Final Sodium Concentration | Reference |

|---|---|---|---|

| 5 | 30 minutes | < 5 mg/L | researchgate.nettandfonline.com |

| 25 | 10 minutes | < 5 mg/L | researchgate.nettandfonline.com |

| 35 | 10 minutes | < 5 mg/L | researchgate.nettandfonline.com |

Bipolar membrane electrodialysis (BMED) is an electromembrane process used for the demineralization of this compound solutions to produce lactobionic acid. collectionscanada.gc.caresearchgate.net In a BMED system, a bipolar membrane is used in conjunction with cation and anion exchange membranes. mdpi.comnih.gov When an electric field is applied, the bipolar membrane splits water molecules into hydrogen (H+) and hydroxide (OH-) ions. mdpi.comyoutube.com The this compound solution is fed into a chamber where the sodium ions migrate across a cation exchange membrane towards the cathode, and the lactobionate ions migrate across an anion exchange membrane towards the anode. The hydrogen ions produced by the bipolar membrane then combine with the lactobionate ions to form lactobionic acid. researchgate.netmdpi.com This technology allows for the production of acids and bases from their corresponding salt streams. mdpi.com

Advanced Physicochemical Characterization and Solution Behavior Studies

Thermophysical and Volumetric Property Investigations in Aqueous Solutions

Refractive Index Measurements and Optical Characteristics

The refractive index is a fundamental optical property of a substance that describes how light propagates through it. For aqueous solutions of sodium lactobionate (B10762962), the refractive index is influenced by both the concentration of the solute and the temperature. academicpublishers.orgacs.orgresearchgate.net Experimental studies have shown that the refractive index of sodium lactobionate solutions increases with increasing concentration (molality) and decreases with increasing temperature. acs.orgresearchgate.net

This relationship indicates that the addition of this compound to water alters the solution's optical characteristics, making it denser in a way that affects light passage. academicpublishers.org The variation in refractive index with concentration is a key parameter for understanding solute-solvent interactions and is relevant for applications involving optical detection methods. academicpublishers.orgacademicpublishers.org The data from these measurements can be precisely fitted using a polynomial model to correlate the refractive index with both molality and temperature. acs.orgresearchgate.net

A study measuring the refractive index of aqueous this compound solutions across a molality range of 0.0251 to 0.201 mol·kg⁻¹ and temperatures from 288.15 K to 323.15 K provides detailed insight into these characteristics. acs.orgresearchgate.net

Table 1: Refractive Index of Aqueous this compound Solutions at Various Temperatures and Molalities

This interactive table is based on data trends described in scientific literature. acs.orgresearchgate.net Specific values are illustrative.

| Molality (mol·kg⁻¹) | Refractive Index at 288.15 K | Refractive Index at 298.15 K | Refractive Index at 323.15 K |

|---|---|---|---|

| 0.0251 | 1.334 | 1.333 | 1.331 |

| 0.0753 | 1.336 | 1.335 | 1.333 |

| 0.126 | 1.338 | 1.337 | 1.335 |

| 0.176 | 1.340 | 1.339 | 1.337 |

| 0.201 | 1.341 | 1.340 | 1.338 |

Excess Molar Volumes and Partial Molar Volumes

Volumetric properties such as excess molar volumes (VmE) and partial molar volumes (Vφ) are crucial for understanding the molecular interactions in a solution. acs.org They provide insight into the volume changes that occur upon mixing components and how each component contributes to the total volume of the solution. wikipedia.org

Partial Molar Volume is defined as the change in the total volume of a solution per mole of a specific component added, while keeping the temperature, pressure, and amounts of other components constant. libretexts.org It reflects the volume occupied by a component in the mixture, which can differ from its molar volume in the pure state due to interactions with surrounding molecules. wikipedia.org

Excess Molar Volume represents the difference between the actual volume of the mixture and the ideal volume (the sum of the volumes of the pure components before mixing). acs.org A non-zero excess molar volume indicates non-ideal behavior and is a direct measure of the changes in molecular packing and interactions upon mixing. lew.ro

For this compound solutions, these volumetric properties have been determined from precise density measurements. acs.orgacs.org The calculation of apparent molar volumes, which are closely related to partial molar volumes, helps in characterizing the structural changes in the solution as the solute is added. academicpublishers.orgacademicpublishers.org Studies of these properties are fundamental to investigating molecule-molecule and molecule-solvent interactions. acs.org

Molecular Interaction Studies in Solution

Analysis of Structure-Making Behavior

The effect of a solute on the structure of the solvent (typically water) is a critical aspect of solution chemistry. Solutes can be classified as "structure-makers" or "structure-breakers." Structure-makers promote and strengthen the hydrogen-bonded network of water, leading to a more ordered structure. Conversely, structure-breakers disrupt this network.

Based on the analysis of thermodynamic property data, this compound is characterized as a structure-maker in aqueous solutions. acs.orgacs.org This behavior is inferred from the study of its volumetric and transport properties. The interactions between the this compound molecules and water molecules lead to an enhancement of the water's structure in the vicinity of the solute ions.

Hydrogen Bonding Interactions

Hydrogen bonding plays a significant role in the solution behavior of this compound. The lactobionate anion possesses numerous hydroxyl (-OH) groups and a carboxylate group (-COO⁻), all of which can act as hydrogen bond donors and acceptors. These functional groups facilitate extensive hydrogen bonding with water molecules, contributing to its solubility and its structure-making properties.

Complex Formation with Metal Ions

The lactobionate anion, derived from lactobionic acid, has the ability to form complexes with various metal ions. This is due to the presence of the carboxylate group and multiple hydroxyl groups, which can act as binding sites for cations. cdnsciencepub.comresearchgate.net

Studies have investigated the equilibrium reactions between the deprotonated form of lactobionic acid and several bivalent metal ions, including cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) in aqueous solutions. researchgate.net These studies, conducted through potentiometric and spectrophotometric methods, have determined the stoichiometry and stability constants of the resulting complexes. cdnsciencepub.comresearchgate.net The formation of these metal-sugar complexes involves chelation, where the metal ion binds to both the carboxylate and hydroxyl groups of the lactobionate molecule. cdnsciencepub.com While these studies focus on bivalent cations, they demonstrate the inherent chelating capability of the lactobionate anion, which is a key aspect of its chemistry.

Stability and Degradation Kinetics of Sodium Lactobionate

Non-Clinical Stability Profiling

Non-clinical stability profiling involves assessing the compound's behavior over time under controlled environmental conditions, typically including varying temperatures and relative humidity levels.

Accelerated stability studies are designed to predict the long-term shelf life of a compound by exposing it to exaggerated conditions. For sodium lactobionate (B10762962), studies conducted at 40 °C with 75% Relative Humidity (RH) for a period of six months indicated that the compound remained stable researchgate.netnih.govsci-hub.seibict.brpaho.org. During these studies, analyses of recovery percentage showed no significant differences from the initial time points, and chromatographic analyses did not reveal the appearance of new degradation peaks sci-hub.se. However, a visual observation noted a color change from transparent to light-brown in samples subjected to accelerated conditions sci-hub.se.

Long-term stability assessments, conducted under recommended storage conditions of 30 °C and 75% RH, also demonstrated the stability of sodium lactobionate over a six-month period researchgate.netnih.govsci-hub.seibict.brpaho.org. Similar to the accelerated studies, no significant changes in recovery percentage or the formation of degradation products were detected through HPLC analysis sci-hub.se.

Forced Degradation Studies

Forced degradation studies, also known as stress testing, intentionally expose the compound to harsh conditions to identify potential degradation pathways and to challenge the specificity of analytical methods.

This compound exhibited significant stability when subjected to forced degradation under both acidic and alkaline pH conditions researchgate.netnih.govsci-hub.seibict.brpaho.org. Studies involved exposing sample solutions to hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) at various concentrations (0.01, 0.1, and 1.0 mol L⁻¹) and analyzing them at different time intervals. The compound did not show notable degradation under these hydrolytic stress conditions sci-hub.se.

The compound also demonstrated good thermal stability. During forced degradation, this compound samples were exposed to elevated temperatures of 60 °C and 80 °C. Analysis via HPLC indicated that the compound remained stable under these thermal stress conditions researchgate.netnih.govsci-hub.seibict.brpaho.org.

Exposure to UV light as part of forced degradation testing did not induce significant degradation in this compound researchgate.netnih.govsci-hub.seibict.brpaho.org. This suggests that the compound is not particularly photosensitive under typical stress testing protocols.

Summary of Stability Findings

The comprehensive stability assessments indicate that this compound is a robust compound. While it shows stability across a range of stressed conditions, its susceptibility to oxidative environments is a key finding.

| Stress Condition | Stability of this compound | Notes |

| Accelerated Stability (40 °C, 75% RH) | Stable | Stable for six months; color change from transparent to light-brown observed researchgate.netnih.govsci-hub.seibict.brpaho.org. |

| Long-Term Stability (30 °C, 75% RH) | Stable | Stable for six months; no significant changes in recovery or chromatographic profile researchgate.netnih.govsci-hub.seibict.brpaho.org. |

| Acidic pH Conditions | Stable | No degradation observed under acidic stress researchgate.netnih.govsci-hub.seibict.brpaho.org. |

| Alkaline pH Conditions | Stable | No degradation observed under alkaline stress researchgate.netnih.govsci-hub.seibict.brpaho.org. |

| Thermal Stability (60 °C) | Stable | Stable at 60 °C during forced degradation studies researchgate.netnih.govsci-hub.seibict.brpaho.org. |

| Thermal Stability (80 °C) | Stable | Stable at 80 °C during forced degradation studies researchgate.netnih.govsci-hub.seibict.brpaho.org. |

| UV Light Exposure | Stable | No degradation observed upon UV light exposure researchgate.netnih.govsci-hub.seibict.brpaho.org. |

| Oxidative Stress (Hydrogen Peroxide) | Degradation Observed | Degradation evident in the presence of hydrogen peroxide; lactobionate salts follow a zero-order reaction model researchgate.netnih.govsci-hub.seibict.brpaho.org. Degradation product suggests C11H20O10. |

Degradation Kinetics: In oxidative conditions, specifically in the presence of hydrogen peroxide, degradation of this compound was observed. The kinetic profile suggests that lactobionate salts, including this compound, follow a zero-order reaction model nih.govsci-hub.seibict.brpaho.org. The primary degradation product identified through mass spectrometry analysis points to a molecular formula of C11H20O10, likely resulting from oxidative decarboxylation nih.govsci-hub.seibict.brpaho.org.

Compound List:

this compound

Potassium lactobionate

Calcium lactobionate

Lactobionic acid

Lactobiono-δ-lactone

Sorbitol

Oxidative Degradation Pathways (e.g., Hydrogen Peroxide)

This compound exhibits susceptibility to oxidative degradation, with hydrogen peroxide identified as a significant factor contributing to its breakdown sci-hub.seresearchgate.netresearchgate.netnih.gov. Studies indicate that the presence of hydrogen peroxide leads to evident degradation of this compound sci-hub.seresearchgate.netresearchgate.netnih.gov. The primary mechanism involved in this process is oxidative decarboxylation, which results in the formation of a degradation product with the molecular formula C11H20O10 sci-hub.seresearchgate.netnih.gov. Furthermore, hydrogen peroxide can also lead to the formation of lactobiono-δ-lactone as a degradation product .

The general mechanism for the oxidative degradation of reducing sugars by hydrogen peroxide, particularly in alkaline conditions, involves the nucleophilic addition of hydrogen peroxide to the carbonyl group of the sugar molecule nih.gov. This initial adduct can then undergo cleavage, leading to smaller fragments, a process that can continue until complete oxidation occurs nih.gov. While this mechanism is described for reducing carbohydrates generally, it provides insight into the potential interactions of hydrogen peroxide with the sugar-like structure of this compound.

Kinetic Modeling of Degradation Pathways

The degradation kinetics of this compound under oxidative stress, specifically in the presence of hydrogen peroxide, have been investigated. Research suggests that lactobionate salts, including this compound, tend to follow a zero-order reaction model when undergoing degradation sci-hub.seresearchgate.netnih.gov. In a zero-order reaction, the rate of degradation is constant and independent of the concentration of the degrading substance. This implies that the rate of decomposition of this compound by hydrogen peroxide does not change as the concentration of this compound decreases. In contrast, lactobionic acid itself has been observed to follow a second-order kinetic model sci-hub.seresearchgate.netnih.gov.

The following table summarizes the key findings regarding the oxidative degradation of this compound by hydrogen peroxide:

| Degradation Factor | Observed Degradation Pathway | Kinetic Model Identified | Main Degradation Product(s) (suggested) |

| Hydrogen Peroxide (H₂O₂) | Oxidative decarboxylation, formation of lactobiono-δ-lactone | Zero-order | C₁₁H₂₀O₁₀, Lactobiono-δ-lactone |

Compound List:

this compound

Lactobionic acid

Hydrogen peroxide

Lactobiono-δ-lactone

Cryoprotective Mechanisms and Applications in Research Models

Research Applications in Organ and Tissue Preservation Solutions

Sodium Lactobionate (B10762962) Sucrose (B13894) (SLS) Solution Development and Evaluation

The development of preservation solutions has aimed to extend organ viability and improve post-transplant outcomes. Sodium lactobionate sucrose (SLS) solution emerged as a notable advancement, often positioned as an alternative to the established University of Wisconsin (UW) solution. In the SLS formulation, sucrose replaces raffinose (B1225341), a trisaccharide found in the UW solution. SLS solutions typically feature an extracellular electrolyte composition and may include additives like chlorpromazine (B137089) (CPZ) to enhance microvasculature and membrane integrity ontosight.ainih.govresearchgate.net.

This compound functions as an impermeant cryoprotectant, contributing to the reduction of ice crystal formation during freezing. Sucrose, a permeating cryoprotectant, aids in water removal from cells and mitigates osmotic stress. This combination aims to provide comprehensive protection against cryoinjury ontosight.ai. While SLS has shown promise, its effectiveness can vary depending on the specific organ and preservation duration. For instance, studies have indicated that SLS may offer long-term storage benefits for certain tissues, though potential limitations such as osmotic stress and varying efficacy for different tissue types necessitate further optimization ontosight.ai.

Comparative Studies with Other Impermeant Anions and Cryoprotectants

This compound's utility as a cryoprotectant is often evaluated in comparison to other agents and established preservation solutions. The UW solution, widely regarded as a gold standard, incorporates lactobionate (100 mM) and raffinose (30 mM) as key impermeant cryoprotectants conicet.gov.areiu.eduannualreviews.orgfrontierspartnerships.orgnih.gov. These impermeants are crucial for preventing hypothermia-induced cell swelling by counteracting osmotic shifts during cold storage annualreviews.orgnih.gov.

Comparative studies have highlighted the differential performance of solutions containing this compound. For example, in the context of hepatocyte preservation, UW solution, which includes lactobionate, has demonstrated beneficial effects on viability, enzyme release, and plating efficiency when compared to simpler media like DMEM conicet.gov.ar. In studies evaluating kidney cells, UW solution, along with solutions containing polyethylene (B3416737) glycol (PEG), exhibited significantly higher cell viability compared to Euro-Collins (EC) solution or saline frontierspartnerships.org. Lactobionate's role as a large, impermeant anion is considered vital for stabilizing cell membranes during cryopreservation, potentially by preventing chloride influx through destabilized membranes during freezing and thawing nih.govtandfonline.com. Replacing lactobionate with agents like gluconate in perfusion fluids has shown less success, underscoring lactobionate's specific contribution to preservation efficacy annualreviews.org.

Preservation Outcomes in Experimental Animal Models (e.g., Canine Liver and Kidney)

Experimental animal models, particularly canine liver and kidney transplantation models, have been instrumental in assessing the efficacy of this compound-containing preservation solutions. Studies comparing the SLS solution with the UW solution in canine liver preservation revealed that SLS demonstrated inferior animal survival rates after 24-hour preservation. This outcome suggests that the specific components of UW solution, such as raffinose, glutathione, and hydroxyethyl (B10761427) starch, are critical for effective liver preservation, and that sucrose may not be a direct substitute for raffinose in this context nih.govnih.gov.

In contrast, for canine kidney preservation, the SLS solution performed comparably to or even better than the UW solution. The substitution of sucrose for raffinose, coupled with the addition of chlorpromazine (CPZ), appeared to have a neutral or slightly positive effect on kidney preservation nih.govnih.gov. However, a study investigating cold reflush (CRF) with SLS solution indicated that it might increase damage in 48-hour stored canine kidneys, whereas the inclusion of 5% polyethylene glycol (PEG) significantly improved post-transplant function ucl.ac.uk. These findings underscore the organ-specific requirements for preservation solutions and suggest that while lactobionate-based solutions like SLS can be effective for kidney preservation, their application for liver preservation may require different formulations or considerations.

Compound List:

this compound

Sucrose

Raffinose

Chlorpromazine (CPZ)

Dimethyl Sulfoxide (DMSO)

Polyethylene Glycol (PEG)

Euro-Collins (EC) solution

University of Wisconsin (UW) solution

Histidine Tryptophan Ketoglutarate (HTK) solution

Celsior solution

Hank's Balanced Salts (HBSS)

Saline

Glutathione

Adenosine

Allopurinol

Hydroxyethyl Starch (HES)

Mannitol

Dextrose

Potassium Chloride

Sodium Chloride

Phosphate

Magnesium Chloride

Potassium Citrate

Potassium Phosphate

D-Saccharic acid (potassium salt)

D-(+)-fructose

Adenosine

Sodium hydroxide (B78521)

Potassium hydroxide

Nisin

Thymol

Proline

Trehalose

Silibinin

α-tocopherol

Chloroquine

Lactate Dehydrogenase (LDH)

Gamma-Glutamyl Transpeptidase (GGT)

Aspartate Aminotransferase (AST)

Role As a Pharmaceutical Excipient in Academic Investigations

Functional Roles in Pharmaceutical Research Formulations

In academic studies focusing on conventional pharmaceutical formulations, sodium lactobionate (B10762962) and its acid form, lactobionic acid, have been investigated for their ability to address key challenges such as poor drug solubility, instability, and uncontrolled release.

One of the critical challenges in pharmaceutical formulation is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability. Lactobionic acid has been identified in research studies as an effective excipient for enhancing the solubility of such drugs.

A notable academic investigation focused on developing a parenteral formulation for clarithromycin (B1669154), a macrolide antibiotic with very low water solubility (0.33 mg/ml). researchgate.net The study systematically tested nine different acids to improve clarithromycin's solubility for an injectable solution. The results demonstrated that lactobionic acid was the most effective among the tested agents in increasing the drug's solubility in water. researchgate.netnih.gov This enhancement is crucial for developing formulations suitable for intravenous administration, where complete dissolution is a prerequisite. nih.gov The study combined lactobionic acid with nonionic surfactants to further optimize the formulation. nih.gov

Table 1: Effect of Excipients on Clarithromycin Solubility

| Excipient(s) | Observation | Reference |

|---|---|---|

| Lactobionic Acid | Identified as the most effective acid among nine tested for improving clarithromycin solubility. | researchgate.netnih.gov |

| Chremophor (nonionic surfactant) | Showed a higher enhancing effect on solubility compared to Myrj 52. | nih.gov |

| Myrj 52 (nonionic surfactant) | Contributed to solubility enhancement, though less effective than Chremophor. | nih.gov |

Maintaining the chemical and physical stability of an API within a formulation throughout its shelf life is a fundamental requirement. tcchems.com Lactobionic acid's properties contribute to the stabilization of pharmaceutical preparations. Its ability to chelate metal ions can help prevent oxidative degradation of APIs that are sensitive to metal-catalyzed reactions. tcchems.com

In the aforementioned study on parenteral clarithromycin, the stability of the developed formulations containing lactobionic acid was rigorously assessed. researchgate.netnih.gov The lyophilized (freeze-dried) samples were subjected to stability testing under different storage conditions, including refrigeration (4°C) and accelerated conditions in an oven (40°C). researchgate.netnih.gov The results confirmed that the formulations possessed sufficient physicochemical stability, with a projected shelf-life equivalent to 24 months. researchgate.netnih.gov Furthermore, the stability of the reconstituted, ready-to-use injectable solution was also evaluated. The study found that for all formulations, more than 90% of the drug remained after five days of storage in a refrigerator, indicating excellent short-term stability for clinical use. nih.gov

Table 2: Stability of Clarithromycin Formulation Containing Lactobionic Acid

| Storage Condition | Duration | Result | Reference |

|---|---|---|---|

| Lyophilized product (Freezer/Oven) | Up to 6 months (tested) | Projected shelf-life of 24 months. | researchgate.netnih.gov |

| Reconstituted Solution (Refrigerator at 4°C) | 5 days | >90% of the initial drug amount remained. | nih.gov |

Controlling the rate and location of drug release can significantly improve a medication's efficacy and reduce side effects. Academic research has explored the use of lactobionic acid as an excipient to modulate the release of APIs from various formulations. tcchems.comnmpharmtech.com It can be integrated into polymer matrices or hydrogels to influence the drug release kinetics. tcchems.com

The mechanism by which lactobionic acid modulates drug release is often linked to its hydrophilic nature and water-retention capabilities. tcchems.com When incorporated into a matrix system, it can influence the hydration of the matrix, which in turn affects the diffusion of the entrapped drug. tcchems.com By helping to maintain moisture within the formulation's microenvironment, lactobionic acid can enhance the solubility and subsequent diffusion of the API, thereby controlling its release rate. tcchems.com This makes it a candidate for use in sustained-release formulations where a prolonged therapeutic effect is desired. tcchems.com

Applications in Advanced Drug Delivery Systems Research

Beyond conventional formulations, sodium lactobionate is a key component in academic research on advanced drug delivery systems, particularly in the fields of nanotechnology and targeted therapy.

A significant area of investigation involves the use of lactobionic acid as a targeting ligand to functionalize the surface of nanoparticles. nih.gov This strategy aims to direct drug-loaded nanoparticles to specific cells or tissues, thereby increasing therapeutic efficacy and minimizing off-target effects. The galactose moiety of lactobionic acid is specifically recognized by asialoglycoprotein receptors (ASGPRs), which are abundantly expressed on the surface of hepatocytes (liver cells). frontiersin.orgndpublisher.in

Research has demonstrated the successful coating of magnetic nanoparticles with lactobionic acid to create a liver-targeting contrast agent. Similarly, studies have developed smart gold nanorod (GNR)-cored micelles functionalized with lactobionic acid for targeted delivery to hepatoma (liver cancer) cells. frontiersin.org The robust affinity between the lactobionic acid ligand and the ASGPRs on these cells facilitates selective accumulation of the nanoparticles in the desired tumor tissue following intravenous injection. frontiersin.org This targeted approach is being actively explored for the delivery of chemotherapeutic agents to combat hepatocellular carcinoma. nih.govfrontiersin.org

Stimuli-responsive drug delivery systems, which release their payload in response to specific triggers like a change in pH, are a major focus of pharmaceutical research. The tumor microenvironment is typically more acidic than healthy tissue, a feature that can be exploited for targeted drug release.

Lactobionic acid has been incorporated into such advanced systems. In one study, gold nanorods were modified with lactobionic acid for targeting and also designed for light-controlled drug release. frontiersin.org While the primary release mechanism was photothermal, the targeting function of lactobionic acid ensures the system is localized in the correct environment where the stimulus can be applied. In other research, lactobionic acid-functionalized nanoparticles have demonstrated pH-sensitive aggregation, showing a different response at the acidic pH of a tumor (e.g., pH 6.5) compared to the physiological pH of normal tissue (pH 7.4). This pH-dependent behavior is a critical feature for developing systems that can selectively release their drug content in the acidic vicinity of cancer cells.

Carrier for Peptide and Protein Delivery

Academic research has explored the potential of lactobionic acid, the conjugate acid of this compound, as a targeting ligand for drug delivery systems, particularly for hepatocytes which express asialoglycoprotein receptors (ASGP-R) that recognize galactose moieties. While direct studies on this compound as a standalone carrier for peptides and proteins are limited in publicly available research, the principles derived from studies using lactobionic acid-conjugated systems offer valuable insights.

The galactose component of lactobionic acid is key to its targeting potential. Researchers have leveraged this by conjugating lactobionic acid to various nanocarriers to facilitate the delivery of therapeutic molecules, including peptides and nucleic acids, to liver cells. For instance, academic investigations have demonstrated that lactobionic acid-functionalized nanoparticles can enhance the cellular uptake of their cargo in hepatoma cell lines.

While specific data on this compound as a direct carrier is not extensively available in the reviewed literature, the underlying chemistry of the lactobionate molecule suggests a potential for non-covalent interactions with peptides and proteins. The multiple hydroxyl groups and the carboxylate function can participate in hydrogen bonding and electrostatic interactions, which could potentially stabilize the delicate structures of proteins and peptides in a formulation. However, without specific academic studies focusing on this compound for this purpose, its efficacy and mechanism as a direct carrier remain a subject for future investigation.

Table 1: Academic Investigations of Lactobionate-Modified Systems for Biomolecule Delivery

| Carrier System | Delivered Molecule | Target | Key Research Finding |

| Lactobionic acid-conjugated chitosan (B1678972) nanoparticles | Plasmid DNA | Hepatocytes | Enhanced gene transfection efficiency in liver cells due to receptor-mediated endocytosis. |

| Galactosylated liposomes | Insulin (B600854) | Hepatocytes | Increased uptake of insulin by liver cells in vitro. |

| Lactobionic acid-modified dendrimers | siRNA | Liver cancer cells | Improved in vivo tumor-targeting and gene silencing efficacy. |

Note: This table is illustrative of research on lactobionic acid-modified systems and does not represent direct studies on this compound as a sole carrier.

Influence on Formulation Mechanics and Performance in Research

The influence of an excipient on the mechanical properties of a solid dosage form is a critical aspect of pharmaceutical development, impacting manufacturing processes and the final product's performance. Academic research into the specific effects of this compound on formulation mechanics, such as powder compressibility, tablet tensile strength, and drug release profiles, is not extensively documented in publicly available literature.

Typically, the mechanical properties of a powder blend are influenced by the physicochemical characteristics of its components, including particle size, shape, plasticity, and elasticity. Excipients play a crucial role in modulating these properties to ensure robust tablet manufacturing and desired drug delivery.

In the absence of direct academic studies on this compound, its potential impact on formulation mechanics can be hypothesized based on its chemical structure. As a polyhydroxy carboxylate, it is a relatively large and complex molecule, which could influence powder flow and compaction behavior. Its solubility in water would also be a significant factor in modulating drug release from a solid dosage form. For instance, in a matrix-type tablet, a soluble excipient like this compound could dissolve and create pores for the drug to diffuse out, thereby affecting the release rate.

However, without empirical data from controlled academic investigations, any discussion on the specific influence of this compound on formulation mechanics remains speculative. Further research is required to characterize its behavior as a pharmaceutical excipient in solid dosage forms and to quantify its impact on key performance indicators.

Table 2: Hypothetical Influence of this compound on Formulation Mechanics (for Research Direction)

| Formulation Parameter | Potential Influence of this compound | Rationale (Hypothetical) |

| Powder Flowability | May be influenced by particle size and morphology. | As a crystalline solid, its flow properties would depend on crystal habit and any processing steps like milling or spray drying. |

| Tablet Tensile Strength | Could act as a binder or a filler, affecting tablet hardness. | The multiple hydroxyl groups might facilitate hydrogen bonding between particles under compression, contributing to tablet strength. |

| Drug Release Profile | Likely to modify release, particularly for poorly soluble drugs. | As a soluble excipient, it could create a hydrophilic environment within the tablet matrix, potentially enhancing the dissolution of hydrophobic drugs. |

Note: The information in this table is hypothetical and intended to guide future research, as direct academic studies providing this data for this compound were not identified.

Biotechnological and Industrial Research Perspectives

Bioimaging Applications with Functionalized Nanoparticles

Lactobionic acid (LBA), the parent acid of sodium lactobionate (B10762962), has demonstrated promise in bioimaging applications. Specifically, LBA conjugated to fluorescent nanoparticles has been identified as an efficient and promising probe for the detection and identification of liver cancer cells within complex biological matrices such as blood caldic.com. This conjugation allows for targeted visualization, enhancing diagnostic capabilities in complex biological environments.

Chemical Platform for Biosynthesis of Advanced Compounds

Sodium lactobionate serves as a versatile chemical platform for the synthesis of advanced compounds, particularly in the development of antioxidant carriers and complex molecular structures like glycoconjugated dendrimers.

Antioxidant Carrier Synthesis

This compound has been incorporated into nanofibrous materials, conferring significant antioxidant properties to these carriers. Research has shown that electrospun nanofibers composed of poly(vinyl alcohol) (PVA) combined with gelatin or starch, and incorporating this compound, exhibit notable antioxidant activity nih.govbvsalud.org.

The formulation of PVA/gelatin/SL nanofibers demonstrated substantial antioxidant capacity, achieving 62.59% activity, equivalent to 1360.88 μM TEAC in the ABTS assay nih.gov.

Similarly, PVA and poly(ε-caprolactone) (PCL) nanofibers containing lactobionic acid displayed antioxidant activity in the range of 690.33 to 798.67 µM TEAC when assessed using the ABTS method bvsalud.org. These materials also showed DPPH scavenging activity exceeding 30% after 24 hours of incubation, with values ranging from 845 to 1080 µM TEAC bvsalud.org.

These findings highlight this compound's role as a key component in creating effective antioxidant carriers for various applications.

Synthesis of Glycoconjugated Dendrimers

Lactobionic acid is also utilized in the synthesis of glycoconjugated dendrimers, which are being explored as advanced tools for medical diagnostics. For instance, synthesized glycoconjugated dendrimers, formed by conjugating fluorescein (B123965) isothiocyanate and LBA, have shown potential as cancer diagnostic tools caldic.com. These complex structures offer a platform for targeted delivery and imaging, contributing to the development of sophisticated diagnostic agents.

Integration in Novel Materials Research

The integration of this compound into novel materials is an area of ongoing research, particularly concerning its use in nanostructured materials and functionalized scaffolds.

Surface Coating Material for Nanoparticles

While this compound is effectively incorporated into nanofibrous materials, contributing to their properties nih.govresearchgate.net, its direct application as a surface coating material for other types of nanoparticles is not extensively detailed in the reviewed literature. Current research focuses more on its inclusion within the matrix of fibrous materials rather than its use as a distinct coating agent for pre-formed nanoparticles.

Functionalization of Biological Scaffolds

The reviewed literature does not provide specific examples of this compound being utilized for the functionalization of biological scaffolds in tissue engineering or regenerative medicine applications. Research in this area typically involves other biomolecules or synthetic polymers to enhance scaffold properties for cellular interaction and tissue regeneration nih.govresearchgate.netnih.gov.

Data Tables: Antioxidant Activity of this compound-Incorporating Nanofibers

| Material/Formulation | Assay | Activity Metric | Reference |

| PVA/gelatin/SL nanofibers | ABTS | 62.59 % (1360.88 μM TEAC) | nih.gov |

| PVA/PCL nanofibers with LBA | ABTS | 690.33 to 798.67 µM TEAC | bvsalud.org |

| PVA/PCL nanofibers with LBA | DPPH | >30% after 24h (845 to 1080 µM TEAC) | bvsalud.org |

Future Research Directions and Emerging Challenges

Advancements in Sustainable Production Technologies

The drive towards greener and more efficient chemical synthesis is a significant focus for sodium lactobionate (B10762962) production. Current research is exploring enzymatic and biocatalytic routes, leveraging enzymes from microorganisms like Zymomonas mobilis and Phlebia lindtneri for the oxidation of lactose (B1674315) mdpi.comresearchgate.netnih.govscielo.brufrgs.brresearchgate.netscispace.comndpublisher.in. These methods offer advantages such as mild reaction conditions, high specificity, and reduced environmental impact compared to traditional chemical synthesis ndpublisher.inlbtu.lvfoodresearchjournal.com.

Emerging research directions include:

Sustainable Feedstocks: Utilizing industrial by-products, such as whey from dairy processing, as a substrate for lactobionic acid production presents a significant opportunity for valorization and cost reduction nih.govresearchgate.net. Research into optimizing fermentation conditions and downstream processing for whey-based production is ongoing.

Green Chemistry Approaches: Investigating advanced catalytic oxidation methods, such as using gold nanoparticles supported on mesoporous silicas, offers potential for high yields and selectivity under milder conditions researchgate.netacs.orgcollectionscanada.gc.cataylorandfrancis.com. Exploring electrocatalytic methods with improved electrode materials and energy efficiency also represents a promising avenue ndpublisher.inlbtu.lv.

Process Intensification: Developing continuous flow processes and integrated bioreactor-separation systems could significantly improve production throughput and reduce manufacturing costs nih.govresearchgate.net.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

While sodium lactobionate is recognized for its hydrating, antioxidant, and chelating properties ndpublisher.infoodresearchjournal.comresearchgate.net, a more profound understanding of its molecular interactions within biological systems is needed. This includes clarifying its precise mechanisms of action in cellular processes, its interaction with specific biomolecules, and its role in physiological pathways.

Key areas for future research include:

Cellular Signaling Pathways: Investigating how this compound influences cellular signaling cascades, particularly those related to oxidative stress response, inflammation, and cellular protection researchgate.net. Understanding its interaction with specific cellular receptors or enzymes could reveal new therapeutic targets.

Antioxidant and Chelating Mechanisms: While its antioxidant and iron-chelating properties are known foodresearchjournal.comresearchgate.net, detailed studies on the specific free radicals it scavenges and the precise mechanisms of iron chelation at a molecular level are warranted. This could involve advanced spectroscopic and biochemical assays.

Interaction with Biomolecules: Elucidating the binding affinities and specific interactions of this compound with proteins, lipids, and nucleic acids could provide insights into its protective effects in organ preservation and its potential as a drug delivery component acs.orgacs.orgnih.govontosight.ai.

Metabolic Fate and Transport: Understanding how this compound is metabolized, transported across cell membranes, and distributed within the body is crucial for optimizing its therapeutic applications.

Computational Chemistry and Modeling for Predictive Research

Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound-related compounds and applications. Predictive modeling can guide experimental efforts, reducing the time and resources required for research and development.

Future research directions in this domain include:

Molecular Docking and Dynamics: Utilizing molecular docking simulations to predict and analyze the binding affinities of this compound and its derivatives to target proteins or receptors. Molecular dynamics simulations can further elucidate the stability and conformational changes of these interactions .

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the chemical structure of lactobionate derivatives with their biological activity, physicochemical properties, or efficacy in specific applications. This can aid in the rational design of novel compounds.

Predictive Modeling of Production Processes: Employing computational fluid dynamics (CFD) and kinetic modeling to optimize biocatalytic and chemical synthesis processes, predict reaction outcomes, and identify critical process parameters for scale-up.

In Silico Screening: Using computational methods to screen libraries of potential lactobionate derivatives for desired properties, such as enhanced solubility, stability, or targeted delivery capabilities, before embarking on costly synthesis and experimental validation.

Exploration of Novel Derivatives and Conjugates for Targeted Applications

The chemical structure of lactobionic acid, particularly its galactose moiety, makes it an attractive candidate for conjugation to various molecules for targeted delivery and enhanced functionality. Research is actively exploring the synthesis and application of novel lactobionic acid derivatives and conjugates.

Key areas for future exploration include:

Targeted Drug Delivery Systems: Developing lactobionic acid-conjugated nanoparticles, liposomes, or dendrimers for targeted delivery of therapeutic agents to cells or tissues expressing asialoglycoprotein receptors (ASGPRs), such as hepatocytes and liver cancer cells ndpublisher.inacs.orgcollectionscanada.gc.caacs.orgnih.gov. Research is ongoing to optimize the linkage chemistry, PEGylation strategies, and the choice of drug payload for improved efficacy and reduced side effects acs.org.

Biomaterial Development: Creating lactobionic acid-modified hydrogels or polymers for applications in tissue engineering, wound healing, and drug delivery systems. For instance, lactobionic acid-modified chitosan (B1678972) hydrogels have shown promise for improving fluidity and bio-adhesion in medical applications researchgate.net.

Functionalized Surfaces: Developing surfaces or materials functionalized with lactobionic acid for applications in biosensing, diagnostics, or to improve the biocompatibility of medical devices.

Synthesis of Novel Analogs: Designing and synthesizing novel lactobionic acid analogs with modified chemical structures to enhance specific properties, such as increased stability, altered solubility, or improved binding affinity to target receptors.

Q & A

Q. How is sodium lactobione synthesized and characterized in academic research?

Sodium lactobionate is typically synthesized via microbial oxidation of lactose using enzymes or bacterial strains (e.g., Pseudomonas taetrolens). The process involves optimizing pH, temperature, and substrate concentration to maximize yield. Post-synthesis, purification is achieved through ion-exchange chromatography using resins like Amberlite™ FPC23 H to remove cations (e.g., Na⁺) and isolate lactobionic acid, followed by neutralization to form the sodium salt . Characterization employs high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., m/z 381.1005 for [M+H]⁺) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity (e.g., carbonyl carbon at 178 ppm, anomeric carbon at 103 ppm) .

Q. What experimental methods are used to determine the physicochemical properties of this compound solutions?

Density, viscosity, and refractive index of aqueous this compound solutions are measured across varying molalities (0.0251–0.201 mol·kg⁻¹) and temperatures (288.15–323.15 K). Density and viscosity data are modeled using the Vogel–Tamman–Fulcher equation, while refractive index is fitted via polynomial regression. Apparent molar volume and excess molar volume are calculated to study solute-solvent interactions .

Q. How can researchers assess the purity and stability of this compound in pharmaceutical formulations?

Purity is quantified using HPLC with UV detection, focusing on degradation products like 89-anhydroerythromycin A 6,9-hemiketal (EAEN), which exhibits reduced potency and higher toxicity. Stability studies involve monitoring pH (≥5.5 recommended) and temperature to prevent acidic hydrolysis. Buffering with sodium bicarbonate (8.4%) is critical for maintaining stability in intravenous formulations .

Advanced Research Questions

Q. What are the key challenges in resolving contradictory data on this compound’s hydration behavior?

Discrepancies in hydration studies often arise from differences in measurement techniques (e.g., Karl Fischer titration vs. NMR) or sample preparation (e.g., hydrate vs. anhydrous forms). Methodological consistency, including controlled humidity during experiments and validation via isothermal thermogravimetric analysis (TGA), is essential to reconcile conflicting results .

Q. How do ion-exchange kinetics influence the production of lactobionic acid from this compound?

Sodium removal efficiency using strong acid resins (e.g., Amberlite™ FPC23 H) is temperature-dependent, with optimal exchange achieved at 25–35°C. Kinetic modeling (pseudo-second order or reversible reaction models) reveals activation energies of 36.12–50.87 kJ/mol, guiding reactor design for industrial-scale conversion .

Q. What advanced analytical strategies differentiate this compound from other lactobionate salts (e.g., Ca²⁺, K⁺) in mixed systems?

Inductively coupled plasma mass spectrometry (ICP-MS) quantifies cation concentrations (Na⁺, K⁺, Ca²⁺), while ¹³C NMR distinguishes salt forms via chemical shift variations (e.g., 103 ppm for Na⁺ vs. 105 ppm for Ca²⁺). HRMS further confirms adducts (e.g., [M-K]⁻ at m/z 357.1040 for potassium lactobionate) .

Q. How do degradation pathways of this compound in biological matrices impact toxicity assessments?

Degradation under acidic or enzymatic conditions produces reactive intermediates (e.g., lactobionolactone), which are characterized using LC-MS/MS. Toxicity assays (e.g., murine intraperitoneal injection) compare parent and degraded forms, revealing EAEN’s 5-fold higher toxicity than erythromycin A .

Methodological Considerations

- Experimental Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure hypotheses. For example:

"In aqueous solutions (P), how does this compound concentration (I) compared to calcium lactobionate (C) affect viscosity (O) over 24 hours (T)?" . - Data Contradiction Analysis : Apply multivariate regression to isolate confounding variables (e.g., temperature effects on viscosity) and validate models via Akaike information criterion (AIC) .

- Ethical Compliance : For clinical studies involving this compound derivatives, ensure IRB approval and adherence to protocols for participant selection and data anonymization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.